molecular formula C14H18N4O2 B2641720 Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1986681-66-6

Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B2641720
CAS No.: 1986681-66-6
M. Wt: 274.324
InChI Key: MRQDDACOSUXRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate” is a complex organic molecule that has attracted significant interest in the scientific community due to its potential biological applications. It has a molecular formula of C14H18N4O2 and a molecular weight of 274.32 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Environmental Exposure and Public Health

Studies have examined the environmental exposure of populations, particularly children, to various chemical compounds, including organophosphorus and pyrethroid pesticides. For instance, a study conducted in South Australia highlighted the widespread chronic exposure of children to these compounds, emphasizing the importance of understanding exposure levels for public health policy development (Babina et al., 2012).

Pharmacological Applications

Certain compounds with structural similarities to Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate have been studied for their pharmacological properties. For example, the analgesic efficacy and safety of ethyl-N-(2-amino-6-[4-fluorophenyl-methylamino] pyridin-3-yl)carbamate (flupirtine) were compared to pentazocine in patients with severe cancer pain, demonstrating significant effectiveness and tolerability (Scheef & Wolf-Gruber, 1985).

Biochemical and Metabolomic Analyses

Research has also delved into the metabolism and bioavailability of various chemical compounds, including ellagitannins from food sources like strawberries, raspberries, walnuts, and oak-aged wine. These studies often focus on identifying biomarkers, understanding the metabolic pathways, and assessing the health implications of exposure to these compounds (Cerdá et al., 2005).

Chemical Toxicity and Treatment

Some studies highlight the treatment and implications of exposure to toxic substances, such as ethylene glycol. Research in this area often focuses on therapeutic interventions, like the use of fomepizole in treating ethylene glycol toxicity and preventing the need for more invasive treatments like hemodialysis (Boyer et al., 2001).

Mechanism of Action

The mechanism of action for “Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate” is not specified in the search results. It’s important to note that the biological activity of such compounds can be influenced by the different stereoisomers and the spatial orientation of substituents, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The specific safety and hazards associated with “Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate” are not provided in the search results. It’s important to note that this compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-3-20-14(19)11-8-12-13(17-6-4-5-7-17)15-10(2)9-18(12)16-11/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQDDACOSUXRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(N=C(C2=C1)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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